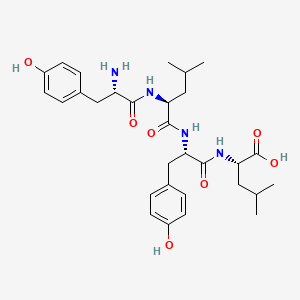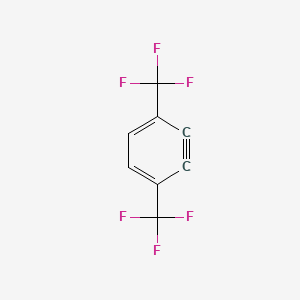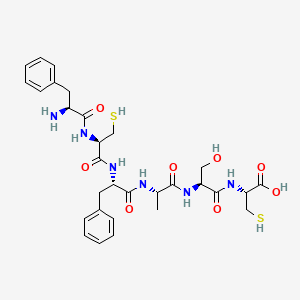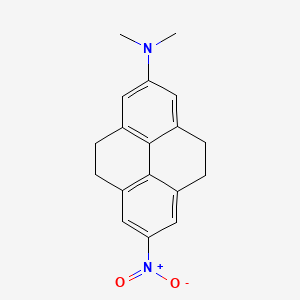![molecular formula C52H44N2O6 B14192362 4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine CAS No. 850380-12-0](/img/structure/B14192362.png)
4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with benzyloxy groups, making it a versatile ligand in coordination chemistry and a subject of interest in materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, where two pyridine rings are joined.
Introduction of benzyloxy groups: The bipyridine core is then functionalized with benzyloxy groups through etherification reactions. This step often involves the use of benzyl alcohol and a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反応の分析
Types of Reactions
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
科学的研究の応用
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which 4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The bipyridine core acts as a chelating agent, stabilizing the metal complex and facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups instead of benzyloxy groups.
4,4’-Bis(2-benzoxazolyl)stilbene: Another bipyridine derivative with different substituents.
1,3-Bis(4’-carboxylatophenoxy)benzene: A compound with a similar aromatic structure but different functional groups.
Uniqueness
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions.
特性
CAS番号 |
850380-12-0 |
|---|---|
分子式 |
C52H44N2O6 |
分子量 |
792.9 g/mol |
IUPAC名 |
4-[[3,5-bis(phenylmethoxy)phenyl]methoxy]-2-[4-[[3,5-bis(phenylmethoxy)phenyl]methoxy]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C52H44N2O6/c1-5-13-39(14-6-1)33-57-47-25-43(26-48(29-47)58-34-40-15-7-2-8-16-40)37-55-45-21-23-53-51(31-45)52-32-46(22-24-54-52)56-38-44-27-49(59-35-41-17-9-3-10-18-41)30-50(28-44)60-36-42-19-11-4-12-20-42/h1-32H,33-38H2 |
InChIキー |
OHVSBPVHMXZMBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=NC=C3)C4=NC=CC(=C4)OCC5=CC(=CC(=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


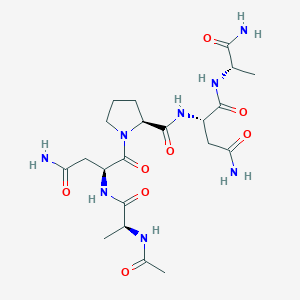
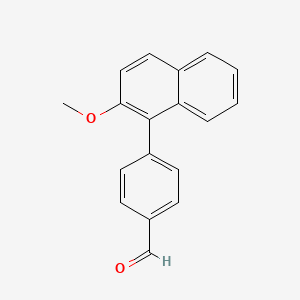
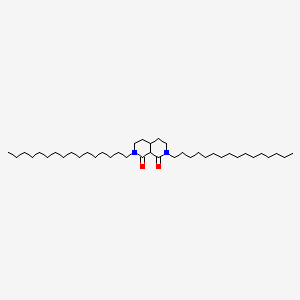
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
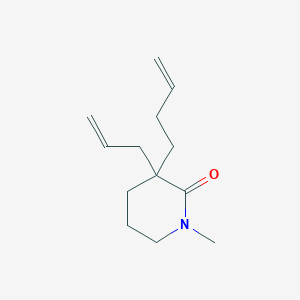

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
